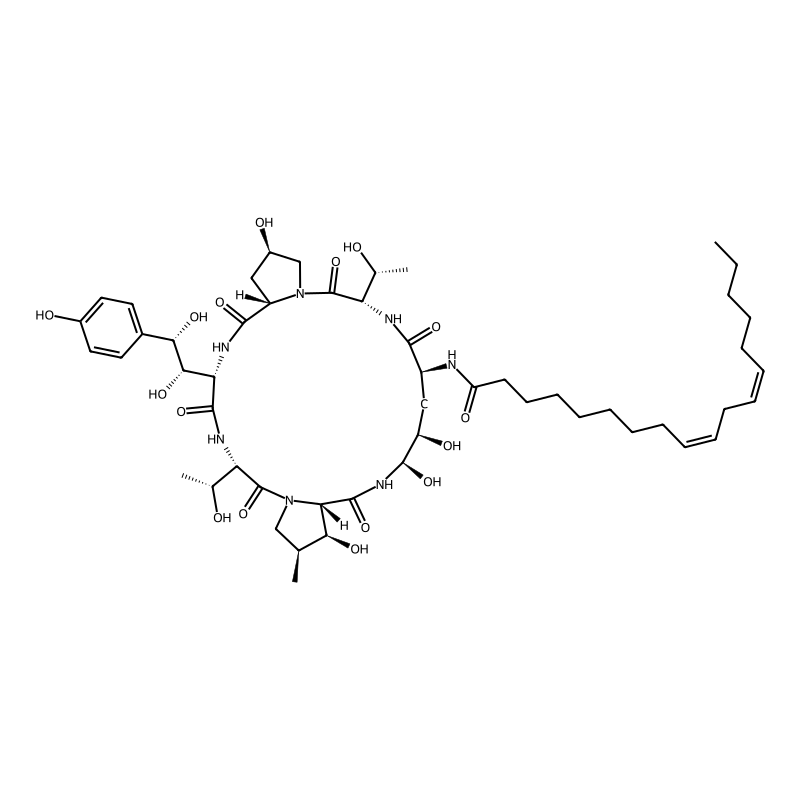

Echinocandin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Echinocandin B biosynthetic gene cluster Aspergillus nidulans

The Ani Gene Cluster: Organization and Core Genes

The biosynthetic gene cluster for Echinocandin B (ECB), named the ani cluster, was identified in Aspergillus nidulans NRRL 8112 [1] [2]. This cluster is a continuous sequence of approximately 51 kilobases [1] [3].

The table below summarizes the core genes within the ani cluster and their established or predicted functions in ECB biosynthesis [3]:

| Gene | Function / Role in Biosynthesis |

|---|---|

| aniA | Nonribosomal peptide synthetase (NRPS); assembles the hexapeptide core [2] [3] |

| aniB | Predicted non-heme dioxygenase |

| aniC | Predicted non-heme dioxygenase |

| aniD | Predicted FAD-dependent monooxygenase |

| aniE | Predicted non-heme dioxygenase |

| aniF | Predicted acetyltransferase |

| aniF2 | Predicted hydroxylase |

| aniG | Predicted transport protein |

| aniH | Cytochrome P450 monooxygenase |

| aniI | Acyl-AMP ligase; activates the linoleic acid side chain [2] [3] |

| aniJ | Pathway-specific transcription factor; positive regulator of the cluster [2] |

| aniK | Predicted hydroxylase |

| aniL | Predicted hydrolase |

A note on species and nomenclature: Research has clarified that a previously reported "split cluster" (subclusters Ecd and Hty) in the closely related producer Aspergillus pachycristatus NRRL 11440 was likely an artifact of genome assembly. The functional cluster is, in fact, a single, continuous sequence highly similar to the ani cluster in A. nidulans [1] [4] [5].

Engineering for Enhanced ECB Production

Recent metabolic engineering efforts have identified key bottlenecks and developed tools to dramatically increase ECB yield in A. nidulans NRRL 8112.

- Rate-Limiting Factors: Systematic gene expression screening identified two crucial proteins: the NRPS AniA and the pathway-specific transcription factor AniJ [2].

- Engineering Strategy: Overexpression of aniA and/or aniJ has been shown to significantly boost ECB production [2].

- Production Achievement: Using engineered strains in a 5-L fed-batch fermentation process, researchers achieved an ECB titer of 1.5 g/L, which represents an approximately 30-fold increase compared to the parent strain [6] [2] [7].

The following diagram illustrates the logical workflow of the engineering process that led to this enhanced production.

Workflow for engineering a high-yield ECB strain in A. nidulans.

Detailed Experimental Protocols

The breakthroughs in ECB production were enabled by sophisticated genetic tools. Here is a detailed methodology for the key steps.

1. Establishing a Genetic Manipulation System via CRISPR-Base Editing [2]

- Objective: Efficiently inactivate genes that hinder homologous recombination (HR) in the wild-type strain.

- Tool Construction: A CRISPR-nCas9-based cytosine base editor (CBE) plasmid was assembled. This plasmid expresses:

- A tRNA-gRNA array designed to target the nkuA, pyroA, and riboB genes.

- The cytidine deaminase enzyme for base conversion.

- A hygromycin resistance gene (hygR) for selection.

- A half-*AMA1* sequence for autonomous plasmid replication in Aspergillus.

- Transformation: The constructed plasmid is transformed into A. nidulans NRRL 8112 protoplasts via polyethylene glycol (PEG)-mediated transformation.

- Outcome: Successful inactivation of nkuA (involved in non-homologous end joining) drastically improves HR efficiency, enabling precise genetic modifications.

2. In-vivo Plasmid Assembly for Gene Expression Screening [2]

- Objective: Rapidly construct overexpression plasmids for each gene in the ani cluster to identify key regulators.

- Procedure:

- A linear DNA fragment containing

half-AMA1-hygR-Ptef1is generated by fusion PCR. - Individual ani genes (e.g., aniB to aniL) are PCR-amplified from genomic DNA.

- These two fragments, designed with 50 bp overlapping ends, are co-transformed into the engineered A. nidulans strain.

- Inside the fungal cell, the fragments undergo homologous recombination to form a circular, self-replicating plasmid, driving the expression of the target ani gene under the strong Ptef1 promoter.

- A linear DNA fragment containing

- Analysis: Transformants are cultivated, and ECB production is analyzed to identify which overexpressed genes lead to a titer increase.

3. Promoter Replacement via Homologous Recombination [2]

- Objective: Stably integrate a strong promoter upstream of a target gene (e.g., aniA or aniJ) in the chromosome to achieve constitutive overexpression.

- Procedure:

- A linear DNA fragment is assembled by fusion PCR. This fragment contains:

- The strong Ptef1 promoter.

- A selectable marker gene (e.g., riboB).

- Flanking sequences homologous to the 5' and 3' regions of the target gene's native locus.

- This linear DNA fragment is transformed into the A. nidulans strain with an efficient HR system.

- Through homologous recombination, the native promoter of the target gene is replaced by the Ptef1 promoter and the marker gene.

- Transformants are selected based on the new auxotrophy (e.g., riboflavin prototrophy), and successful promoter replacement is confirmed by colony PCR.

- A linear DNA fragment is assembled by fusion PCR. This fragment contains:

References

- 1. : a Echinocandin from... B biosynthesis biosynthetic cluster [bmcgenomics.biomedcentral.com]

- 2. Gene expression screening and cell factory engineering for ... [microbialcellfactories.biomedcentral.com]

- 3. BGC0001371 [mibig.secondarymetabolites.org]

- 4. This compound biosynthesis: a biosynthetic cluster from ... [pmc.ncbi.nlm.nih.gov]

- 5. a biosynthetic cluster from Aspergillus nidulans NRRL ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Gene expression screening and cell factory engineering for... [scispace.com]

- 7. Gene expression screening and cell factory engineering for ... [pubmed.ncbi.nlm.nih.gov]

ani gene cluster function and regulation

Biosynthesis Pathway and Regulation

The ani cluster consists of 13 genes encoding enzymes for the biosynthesis of nonproteinogenic amino acid precursors, nonribosomal peptide assembly, and the modification of the hexapeptide [1]. The core logic of its function and regulation can be summarized as follows:

Logical relationship of the ani gene cluster in ECB synthesis.

Key Experimental Workflows

A 2024 study established a genetic toolbox in the wild-type strain A. nidulans NRRL8112 to investigate the ani cluster [1] [2]. The overall experimental strategy for identifying key genes is shown below:

Overall strategy for identifying and engineering key genes in the ani cluster.

Establishing a Genetic Toolbox

Traditional genetic manipulation in wild-type A. nidulans NRRL8112 is inefficient. The foundational step was using a CRISPR-base-editing tool to simultaneously inactivate three genes [1]:

- Targets:

nkuA(impairs non-homologous end joining, boosting homologous recombination efficiency),pryoA, andriboB(provide selectable auxotrophic markers). - Method: A plasmid (

pytH-CBE-NPRm) encoding a cytosine base editor (CBE) and three guide RNAs (sgRNAs) was transformed into the fungus via PEG-mediated protoplast transformation. This resulted in the engineered host strainA. nidulans NPRm.

Screening for Rate-Limiting Genes

Researchers screened the ani cluster genes to find those that limit ECB production [1]. The workflow for high-throughput plasmid assembly is detailed below:

Workflow for in-vivo plasmid assembly to screen ani genes.

- Method: For each of the 12 ani genes (

aniBtoaniLandaniF2), a two-fragment system was constructed. The fragments were co-transformed into theNPRmstrain, where they assembled into a complete plasmid via in-vivo homologous recombination [1]. - Measurement: ECB production was analyzed using High-Performance Liquid Chromatography (HPLC). Strains overexpressing

aniA(the NRPS) oraniJ(a transcription factor) showed significantly higher ECB titers, identifying them as key bottlenecks [1].

Engineering for Enhanced Production

Based on the screening results, a stable, high-yielding strain was engineered through genome integration [1]:

- Strategy: The native promoters of the

aniAandaniJgenes were replaced with a strong, constitutive promoter (Ptef1) in theNPRmhost strain genome using homologous recombination. - DNA Construction: The homologous recombination fragments, the

Ptef1promoter, and theriboBselectable marker were assembled into a single linear DNA fragment via fusion PCR. - Transformation & Analysis: This linear DNA was transformed into the fungus. Successful integrants were selected and confirmed by colony PCR and Sanger sequencing. ECB yield was quantified by HPLC.

Key Findings and Quantitative Data

The experimental approaches led to the following quantitative results in ECB production [1]:

| Strain / Engineering Step | ECB Titer (mg/L) | Fold Change | Key Finding |

|---|---|---|---|

| Parent Strain (NRRL8112) | ~50 mg/L | Baseline | Low natural production yield. |

Overexpressing aniA (AOE strain) |

~560 mg/L | ~11x | aniA (NRPS) is a major rate-limiting enzyme. |

Overexpressing aniJ (JOE strain) |

~420 mg/L | ~8x | aniJ is a positive pathway-specific regulator. |

Combined aniA/aniJ Overexpression |

~1100 mg/L | ~22x | Combined effect is additive. |

| Final Engineered Strain (5-L Fermentation) | ~1500 mg/L | ~30x | Demonstrates successful scale-up. |

The discovery that aniJ is a positive regulator suggests it activates transcription of the core biosynthetic machinery, including aniA [1].

This technical overview of the ani gene cluster highlights its significance as a target for metabolic engineering. The methodologies and findings provide a solid foundation for further research aimed at optimizing the production of this critical antifungal drug precursor.

References

nonribosomal peptide synthetase (NRPS) in ECB biosynthesis

NRPS Fundamentals and ECB Biosynthesis Overview

Nonribosomal peptide synthetases (NRPSs) are massive, multi-modular enzymatic assembly lines that synthesize a wide range of complex peptide natural products without the direct involvement of ribosomes. These peptides often exhibit potent biological activities, making them valuable sources for pharmaceutical development, including antifungal drugs like Echinocandin B (ECB) [1] [2].

A minimal NRPS extension module is composed of three core domains:

- Adenylation (A) domain: Selects and activates a specific amino acid or hydroxyacid building block using ATP.

- Peptidyl Carrier Protein (PCP) domain: Carries the activated building block as a thioester via a 4'-phosphopantetheine (PPant) arm.

- Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing chain and the new building block [1] [2].

The biosynthesis culminates in a Thioesterase (TE) domain, which releases the full-length peptide product, often through cyclization or hydrolysis [1]. ECB is a cyclic lipohexapeptide with a linoleoyl side chain, serving as the key precursor for the semisynthesis of the antifungal drug anidulafungin [3].

The ECB Biosynthetic Gene Cluster (BGC)

In the industrial production strain Aspergillus pachycristatus NRRL11440, the ECB BGC has been clarified to consist of two parts: the hty subcluster and the ecd subcluster [3]. The table below summarizes the core components and their experimentally validated functions.

| Gene Name | Protein Type / Domain | Function in ECB Biosynthesis |

|---|---|---|

| EcdA | Multi-modular NRPS | Core assembly line; activates and incorporates constituent amino acids into hexapeptide core [3] |

| EcdI | AMP-ligase | Activates linoleic acid side chain and attaches it to NRPS [3] |

| EcdH | P450 oxygenase | Catalyzes cyclization and hydroxylation of linear peptide to form mature ECB [3] |

| HtyE, HtyA, EcdG, EcdK | Hydroxylases | Introduce hydroxyl groups at specific positions on amino acid side chains [3] |

| HtyF | P450 oxygenase | Critical for biosynthesis; specific function under investigation [3] |

| EcdJ | Transcriptional Regulator | Pathway-specific positive regulator of ECB BGC expression [3] |

This systematic functional assignment of the ECB BGC enables targeted metabolic engineering to overcome production bottlenecks.

ECB Biosynthesis Pathway

The following diagram illustrates the ECB biosynthetic pathway, integrating the functions of the core genes from the BGC.

ECB biosynthetic pathway: The NRPS EcdA, regulated by EcdJ, assembles the linear hexapeptide. Tailoring enzymes modify the core before EcdH and HtyF catalyze final cyclization/hydroxylation.

Experimental Protocols for ECB Biosynthesis Research

Gene Knockout and Functional Analysis in A. pachycristatus

This protocol is used to validate gene function within the ECB cluster [3].

- Strain and Culture: Use A. pachycristatus NRRL11440 as the host. Cultivate on YAG medium (Yeast Extract, Agar, Glucose) at 37°C for 2 days to obtain conidia.

- Vector Construction: Clone 1.0-1.5 kb upstream and downstream flanking sequences of the target gene (e.g.,

htyF) into a plasmid containing a selectable marker likeptrA(confers resistance to pyrithiamine). - Transformation: Transform the knockout construct into the fungal protoplasts using a PEG-mediated method.

- Mutant Screening: Select transformants on medium containing pyrithiamine. Confirm gene deletion via diagnostic PCR and subsequent Southern blot analysis.

- Phenotypic Analysis: Cultivate the knockout mutant in production medium (e.g., SLP or YPD). After 8 days, analyze the fermentation broth using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the impact on ECB production. Complement the mutant by re-introducing the wild-type gene to confirm phenotype restoration.

Heterologous Expression and Characterization of NRPS Domains

This method elucidates the biochemical activity of specific A or C domains [4].

- Gene Cloning: Amplify the target NRPS domain (e.g., a PCP-C didomain) and clone it into an expression vector (e.g., pET series).

- Protein Expression: Transform the vector into E. coli BL21(DE3). Induce expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of ~0.6. Express proteins at 16-18°C for 16-20 hours.

- Protein Purification: Lyse cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Use size-exclusion chromatography as a final polishing step.

- Crystallization and Structural Analysis: Concentrate the protein to ~10 mg/mL. Set up crystallization trials using commercial screens. For Thermobifida fusca PCP2-C3 didomain, crystals grew in 18-22% PEG 3350 and 0.17-0.3 M magnesium formate [4]. Collect diffraction data at a synchrotron source and solve the structure.

- Biochemical Assays:

- Adenylation (A) Domain Activity: Use an ATP-PPi exchange assay to measure substrate-dependent ATP consumption.

- Condensation (C) Domain Activity: Use pantetheine ejection assays with mass spectrometry detection to monitor peptide bond formation.

NRPS Engineering and ECB Yield Improvement Strategies

Rational engineering of the NRPS machinery and its regulatory elements is key to enhancing ECB titers for industrial production [3].

- Overexpression of Key Biosynthetic Genes: Co-overexpression of the core NRPS (

EcdA), a critical tailoring enzyme (HtyF), and the pathway-specific transcriptional regulator (EcdJ) in A. pachycristatus has been shown to significantly boost ECB yield. This strategy simultaneously elevates the expression of the biosynthetic machinery and the flux through the pathway. - Fermentation Optimization: Engineering efforts must be coupled with optimized fermentation conditions. A defined production medium (e.g., SLP) with a controlled carbon source (e.g., glucose) and a nitrogen source (e.g., ammonium sulfate) supports high-yield production in engineered strains.

- Fundamental NRPS Engineering: While not yet applied to the complex ECB NRPS, general strategies include:

- Module Swapping: Replacing entire modules or specific A domains to alter the amino acid sequence of the final product [1].

- C Domain Engineering: Exploiting the understanding that C domains act as secondary gatekeepers for substrate specificity. Modifying acceptor sites can allow for the incorporation of non-cognate substrates [1] [4].

References

- 1. Structure, Function and Engineering of the Nonribosomal ... [pmc.ncbi.nlm.nih.gov]

- 2. and their applications in industry Nonribosomal peptides synthetases [sustainablechemicalprocesses.springeropen.com]

- 3. Clarification of the biosynthetic gene cluster involved in the ... [sciencedirect.com]

- 4. Structures of a non-ribosomal peptide synthetase ... [nature.com]

structure of echinocandin B cyclic hexapeptide

Biosynthesis and Production Optimization

Echinocandin B is biosynthesized in fungi by a large enzyme complex known as a nonribosomal peptide synthetase (NRPS), which assembles the cyclic hexapeptide core [1]. The gene cluster responsible for its production (the ani cluster) has been identified, enabling advanced genetic engineering approaches to increase yield [2].

| Parameter / Method | Impact / Finding | Experimental Context |

|---|---|---|

| Carbon Sources (e.g., Molasses, Dextrose) [3] | Significant impact on ECB activity in fermentation broth. | Plackett-Burman and Central Composite Design used to identify significance [3]. |

| Nitrogen Source (e.g., Casein) [3] | Significant impact on ECB yield. | 同上 [3]. |

| pH [3] | Significant impact on ECB yield; optimal around 7.0 for specific processes. | 同上; also identified as optimal for enzymatic bioconversion [4] [3]. |

| Temperature [4] | Optimal at 26°C for enzymatic bioconversion. | Studied under submerged fermentation for bioconversion to ECB nucleus [4]. |

| Response Surface Methodology (RSM) & Artificial Neural Network (ANN) [3] | ANN model (R²: 0.99) provided more accurate predictions than RQ model, suggesting a 3.03-fold increase in activity. | Comparison of statistical models for optimizing fermentation medium [3]. |

| Gene Expression Screening & CRISPR-based Editing [2] | Overexpression of rate-limiting enzyme AniA and regulator AniJ increased ECB production by ~30-fold to 1.5 g/L. | Metabolic engineering of A. nidulans to identify and manipulate key biosynthetic genes [2]. |

The following diagram illustrates the key stages and optimization points in the this compound research and production workflow, integrating both fermentation and genetic engineering approaches.

This compound research and production workflow.

Key Experimental Protocols

Here are detailed methodologies for two critical processes in this compound research and development.

Protocol 1: Bioconversion of ECB to its Nucleus via Acylase

This enzymatic process is a crucial first step in producing semisynthetic drugs like anidulafungin [4].

- Objective: To screen for and utilize actinomycete strains that produce acylase (deacylase) to convert this compound (ECB) into the this compound nucleus (ECBn) by removing the linoleoyl side chain [4].

- Procedure:

- Qualitative Plate Assay (Screening): Inoculate potential acylase-producing actinomycetes on ISP-4 agar plates containing 1 mg/mL of ECB. After incubation, overlay with soft agar containing Candida albicans. Plates showing zones of C. albicans growth are considered positive, as the removal of the fatty acid side chain renders ECB non-fungal [4].

- Quantitative Assay (Production): Inoculate positive strains into a Streptomyces seed medium for 3 days. Transfer the inoculum to a production medium containing filter-sterilized ECB (e.g., 3 g/L). Incubate with shaking, and sample at 24-hour intervals [4].

- Analysis: Centrifuge samples and analyze the supernatant via HPLC (e.g., Agilent Poroshell EC18 column) to detect and quantify the formation of ECB nucleus [4].

- Optimization: Key parameters to optimize include pH (optimal at 7.0), temperature (optimal at 26°C), and substrate concentration (optimal at 4 g/L) to maximize conversion rates [4].

Protocol 2: Gene Expression Screening in *Aspergillus nidulans*

This protocol uses modern genetic tools to identify rate-limiting steps in ECB biosynthesis [2].

- Objective: To screen genes within the ani biosynthetic gene cluster (BGC) to identify key enzymes and regulators that enhance ECB production when overexpressed [2].

- Procedure:

- Strain Engineering: Develop a CRISPR-base-editing tool for A. nidulans NRRL8112 to inactivate the nkuA gene (improves homologous recombination efficiency) and auxotrophic marker genes (pryoA, riboB) for selection [2].

- In-vivo Plasmid Assembly: Harness the fungus's own cellular machinery to assemble expression plasmids. Co-transform the fungus with two DNA fragments: i) a fragment containing half of the AMA1 replicon, a marker gene (hygR or riboB), and a strong promoter (Ptef1); and ii) a fragment containing a gene from the ani BGC. Homologous recombination in vivo creates a circular plasmid [2].

- Screening & Fermentation: Screen transformants for ECB production. Promising engineered strains can be evaluated in a 5-L fed-batch fermentation system to measure titer improvement [2].

- Key Findings: This methodology identified AniA (a key biosynthetic enzyme) and AniJ (a pathway-specific transcription factor) as rate-limiting. Overexpressing these genes led to a ~30-fold increase in ECB production, reaching 1.5 g/L [2].

Development of Semisynthetic Derivatives

The natural this compound structure has limitations, including hemolytic side effects linked to its native linoleoyl side chain [5] [1]. This has driven the development of semisynthetic derivatives with improved properties.

- Anidulafungin: Produced by enzymatically deacylating ECB to its nucleus and then chemically reacylating it with a synthetic alkoxytriphenyl side chain. This modification reduces hemolytic activity and results in an antifungal drug with a long half-life [6] [5] [7].

- Caspofungin & Micafungin: These are derived from other natural precursors (pneumocandin B0 and FR901379, respectively) but belong to the same echinocandin class. Their development similarly involved strategic chemical modifications—such as introducing an amino group in caspofungin for better solubility and a sulfate group in micafungin—to enhance pharmacological properties [5] [1].

References

- 1. Echinocandins: structural diversity, biosynthesis, and ... [link.springer.com]

- 2. Gene expression screening and cell factory engineering for ... [microbialcellfactories.biomedcentral.com]

- 3. Alchemy of Fungi and AI: Response Surface Methodology ... [pubmed.ncbi.nlm.nih.gov]

- 4. a novel method for the production of this compound nucleus [pmc.ncbi.nlm.nih.gov]

- 5. Echinocandins – structure, mechanism of action and use in ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. This compound - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols for Echinocandin B Fermentation Process Optimization

Introduction and Clinical Relevance

Echinocandin B (ECB) represents a critically important antifungal compound that serves as the key precursor for the semisynthetic drug anidulafungin, a first-line treatment for invasive fungal infections. As a cyclic lipohexapeptide, ECB belongs to the echinocandin class of non-ribosomal peptides produced naturally by various filamentous fungi, particularly Aspergillus nidulans. The clinical significance of ECB derivatives has intensified in recent years due to increasing cases of invasive fungal infections in immunocompromised patients, including those recovering from COVID-19. The unique mechanism of action of echinocandins involves noncompetitive inhibition of β-(1,3)-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, resulting in fungicidal activity against Candida species and fungistatic activity against Aspergillus species [1] [2].

Despite its clinical importance, the complex structure of ECB makes total chemical synthesis economically unfeasible, rendering fermentation-based production the only viable manufacturing approach. The manufacturing challenges are further compounded by the relatively low titers in wild-type strains and the inherent complexity of controlling fungal morphology in bioreactor environments. Recent advances in genetic tools and fermentation optimization strategies have enabled significant improvements in ECB production, with reported titers increasing from milligrams to grams per liter through systematic strain and process engineering [3] [2]. This application note provides a comprehensive overview of current optimization methodologies, presented as actionable protocols for researchers and process development scientists in pharmaceutical biotechnology.

Strain Engineering Approaches for Enhanced ECB Production

Genetic Modification of Biosynthetic Pathways

The biosynthesis of ECB is governed by the ani gene cluster in Aspergillus nidulans NRRL8112, which comprises approximately 13 genes encoding enzymes responsible for nonribosomal peptide assembly, modification, and regulation. Recent breakthroughs in genetic tool development have enabled precise manipulation of this cluster, with CRISPR-base-editing technology emerging as a particularly powerful approach. Researchers have successfully implemented this system in A. nidulans NRRL8112 to simultaneously inactivate the nkuA gene (involved in non-homologous end joining) and two marker genes (pryoA and riboB), significantly improving homologous recombination efficiency and enabling targeted genetic modifications [2].

Key genetic targets for enhancing ECB production include:

- Overexpression of ecdB and ecdK: These genes encode critical enzymes in the ECB biosynthesis pathway, with overexpression resulting in significant titer improvements of 25.8% and 23.7%, respectively, compared to wild-type strains [3].

- Identification of rate-limiting steps: Systematic screening of ani gene expression has revealed that AniA (the nonribosomal peptide synthetase) and AniJ (a pathway-specific transcription factor) function as key regulatory elements in ECB biosynthesis [2].

- Elimination of byproduct formation: Strategic deletion of genes responsible for competing metabolic pathways can redirect flux toward ECB production, mirroring successful approaches implemented in other echinocandin-producing fungi [2].

Table 1: Strain Engineering Approaches for Enhanced ECB Production

| Engineering Strategy | Specific Modification | Impact on ECB Titer | Key Findings |

|---|---|---|---|

| Gene overexpression | ecdB overexpression | 25.8% increase | Resulted in titer of 2,030.5±99.2 mg/L in shake flasks [3] |

| Gene overexpression | ecdK overexpression | 23.7% increase | Achieved titer of 1,996.4±151.4 mg/L in shake flasks [3] |

| Multiplex genome editing | nkuA inactivation | Improved HR efficiency | Enabled precise genetic manipulations in A. nidulans [2] |

| Metabolic engineering | aniA and aniJ overexpression | ~30-fold increase | ECB production reached 1.5 g/L in 5-L bioreactor [2] |

| Morphology engineering | fksA deletion | Impaired growth | Cell wall damage negatively affected growth and product synthesis [3] |

Classical Strain Improvement

While molecular approaches offer precision, classical strain improvement methods remain valuable for industrial applications. The combination of mutagenesis breeding with medium optimization has proven effective for enhancing ECB production. Through systematic screening of mutant libraries, researchers have isolated high-producing strains that can be further optimized through media engineering [4]. These approaches benefit from the fact that they do not require extensive genetic characterization of production strains and can be implemented relatively quickly, though they may involve greater screening efforts.

Fermentation Media Optimization

The composition of fermentation media significantly influences both fungal growth and ECB biosynthesis. Statistical optimization approaches have demonstrated particular effectiveness in identifying key medium components and determining their optimal concentrations. Through Plackett-Burman design and response surface methodology, researchers have systematically evaluated numerous medium components to identify those with the greatest impact on ECB production [5] [6].

Table 2: Fermentation Media Optimization for ECB Production

| Medium Component | Optimal Concentration | Function | Impact on Production |

|---|---|---|---|

| Millet | 20 g/L | Carbon source | 25% higher antifungal activity compared to original medium [5] |

| Yeast extract | 1 g/L | Nitrogen source | Significant enhancement in bioactivity [5] |

| K₂HPO₄ | 0.5 g/L | Mineral salt | Notable improvement in antifungal activity [5] |

| Lactose | 26.69 g/L | Carbon source | Improved fermentation efficacy in whey-based media [7] |

| Soytone | 28.44 g/L (2:1 ratio with whey protein) | Nitrogen source | Enhanced antifungal peptide production [7] |

| Carbon source (General) | Varies | Energy and carbon skeleton | Glycerin, dextrin, and millet significantly increased bioactivity [5] |

Media optimization studies have revealed that carbon and nitrogen source selection profoundly impacts ECB production. Among carbon sources, millet, glycerin, and dextrin have demonstrated superior performance compared to alternatives like corn starch, cellulose, or sucrose. For nitrogen sources, yeast extract has consistently outperformed other options such as soybean meal, peanut powder, tryptone, or inorganic nitrogen sources [5]. These findings suggest that complex nutrient sources provide beneficial growth factors and precursors that support the complex biosynthesis of this lipopeptide compound.

The statistical optimization process typically begins with Plackett-Burman design to identify significant factors, followed by central composite design and response surface methodology to determine optimal concentrations. This approach has successfully increased the antifungal activity of fermentation broths by over 32 percentage points (from 27.33% to 59.53% inhibition) in the case of Streptomyces species, demonstrating the power of systematic medium optimization [5]. For ECB production specifically, evolutionary algorithms such as particle swarm optimization have also been employed to optimize complex media containing up to 15 ingredients, achieving titers superior to control media while identifying multiple medium formulations with varying viscosity characteristics [6].

Bioreactor Process Control and Scale-Up

Critical Process Parameters

Successful scale-up of ECB fermentation requires precise control of physical and chemical parameters throughout the process. Research has demonstrated that these parameters significantly influence both fungal growth and the complex biosynthesis of ECB. The optimal ranges for key process parameters have been systematically investigated through controlled experiments, revealing the following optimal conditions [5]:

- Temperature: 25°C

- Initial pH: 6.5-8.0

- Dissolved oxygen: Maintained through agitation at 140-160 rpm in shake flasks

- Fermentation time: 9 days

- Inoculum volume: 4%

- Liquid volume: 100 mL/250 mL flask

The extended fermentation time of 9 days aligns with the typical production pattern of secondary metabolites like ECB, which are generally synthesized after the primary growth phase. The temperature optimum of 25°C is slightly lower than typical microbial fermentations, reflecting the natural environmental conditions of the fungal producer.

Morphology Control and Scale-Up

Fungal cell morphology significantly impacts broth viscosity and consequently oxygen mass transfer in bioreactors. In Aspergillus nidulans, the morphological characteristics can be manipulated through genetic modifications to reduce fermentation broth viscosity. Engineering strains with modified morphology has proven effective for improving oxygen transfer while maintaining high productivity [3].

At the bioreactor scale, fed-batch cultivation strategies have demonstrated success in achieving high ECB titers. In one case, an engineered strain overexpressing ecdB achieved a titer of 2,234.5 mg/L in a 50-L bioreactor, representing one of the highest reported yields for this important precursor [3]. Similarly, through a combination of genetic engineering and fermentation optimization, researchers have achieved ECB production of 1.5 g/L during 5-L fed-batch fermentation, representing an approximately 30-fold improvement compared to the parent strain [2].

Downstream Processing and Bioconversion

Following fermentation, downstream processing is required to isolate and purify ECB. A key step in the production of anidulafungin is the enzymatic deacylation of ECB to form ECB nucleus, which is subsequently chemically reacylated to produce the final drug substance. Efficient bioconversion requires specialized enzymes known as acylases (deacylases), which can be sourced from various actinomycetes [8].

Recent advances in downstream processing include the development of a preparative separation method using macroporous resin adsorption chromatography, providing a one-step effective approach for large-scale production of ECB from Aspergillus nidulans broth [4]. This method offers advantages in terms of scalability and cost-effectiveness compared to more complex purification schemes.

For the bioconversion process, optimal conditions have been identified as pH 7.0, temperature 26°C, and substrate concentration of 4 g/L, which support higher degrees of bioconversion from ECB to ECB nucleus [8]. Interestingly, as the medium volume increases to 500 mL, the conversion rate increases by more than two-fold, indicating potential scale-related benefits in the bioconversion process [8].

Detailed Experimental Protocols

Protocol 1: CRISPR-Based Strain Engineering for Enhanced ECB Production

This protocol describes the genetic engineering of Aspergillus nidulans NRRL8112 to enhance ECB production through CRISPR-base-editing and homologous recombination.

Materials:

- Aspergillus nidulans NRRL8112 strain

- Plasmid pYTH-CBE-NPRm (contains CRISPR-base-editor)

- Glucose Minimal Medium (GMM): 10 g/L glucose, 10 mM ammonium tartrate, 0.52 g/L KCl, 0.52 g/L MgSO₄·7H₂O, 1.52 g/L KH₂PO₄, 20 g/L agar, 1 mL trace elements, pH 6.5

- Trace elements solution (per 100 mL): 2.20 g ZnSO₄·7H₂O, 1.10 g H₃BO₃, 0.50 g MnCl₂·4H₂O, 0.16 g FeSO₄·7H₂O, 0.16 g CoCl₂·5H₂O, 0.16 g CuSO₄·5H₂O, 0.11 g (NH₄)₆Mo₇O₂₄·4H₂O, 5.00 g Na₄EDTA

- PEG-mediated transformation reagents

Procedure:

- Cultivate A. nidulans on GMM agar at 30°C for 5 days until spores form.

- Harvest spores and inoculate into liquid GMM medium.

- Construct the tRNA-sgRNA expression plasmid using Golden Gate DNA assembly with primers specific for nkuA, pyroA, and riboB targets.

- Assemble the CBE expression cassette, tRNA-gRNA array, hygromycin resistance gene, and half-AMA1 sequence into the yeast expression plasmid pYES2.0 using yeast assembly.

- Transform the constructed plasmid into A. nidulans NRRL8112 via PEG-mediated transformation.

- Select transformants on hygromycin-containing media and verify gene editing through colony PCR and sequencing.

- For aniA and aniJ overexpression, amplify homologous recombination fragments and the Ptef1 promoter from the genome.

- Assemble the transformation DNA via fusion PCR and transform into the engineered strain.

- Verify promoter replacement through analytical PCR and sequencing.

Validation: Successful engineering should result in ECB titers approximately 30-fold higher than the parent strain in flask cultures, reaching ~1.5 g/L in 5-L fed-batch fermentation [2].

Protocol 2: Statistical Media Optimization Using Response Surface Methodology

This protocol describes the optimization of fermentation media using Plackett-Burman and central composite designs to enhance ECB production.

Materials:

- High-producing Aspergillus nidulans strain

- Basal fermentation medium

- Candidate carbon sources (millet, glycerin, dextrin, maltose, sucrose, corn starch, cellulose)

- Candidate nitrogen sources (yeast extract, soytone, soybean meal, peanut powder, tryptone, carbamide, NH₄Cl, NH₄CO₃)

- Mineral salts (K₂HPO₄, MgSO₄, FeSO₄, NaCl)

Procedure:

- Carbon source screening: Test various carbon sources as sole carbon sources in basal medium, maintaining equivalent carbon content.

- Nitrogen source screening: Evaluate different nitrogen sources as sole nitrogen sources in basal medium, maintaining equivalent nitrogen content.

- Plackett-Burman design: Select the most significant factors using a two-level experimental design with 12 runs as follows [5]:

- Central composite design: For the significant factors identified in the Plackett-Burman design, create a central composite design with 5 levels for each factor.

- Response surface methodology: Use the generated model to identify optimal concentrations and predict performance.

- Model validation: Conduct verification experiments using the optimized medium conditions and compare actual vs. predicted results.

Expected Outcomes: Optimization should significantly enhance antifungal activity, with demonstrated improvements from 27.33% to 59.53% inhibition against Rhizoctonia solani in the case of Streptomyces fermentation [5]. For ECB production, particle swarm optimization has achieved titre improvements of approximately 46% compared to non-optimized media [6].

Conclusion

The optimization of this compound fermentation involves a multifaceted approach combining strain engineering, media optimization, and precise process control. The development of advanced genetic tools for Aspergillus nidulans has enabled remarkable improvements in ECB production, with up to 30-fold enhancements achieved through rational metabolic engineering. Simultaneously, statistical optimization methods continue to provide significant gains by identifying optimal medium compositions and process parameters.

For researchers and process development scientists, the protocols presented herein offer actionable strategies for enhancing ECB production. The integration of classical and molecular approaches appears most promising, where strain engineering creates high-producing chassis, while media and process optimization maximize the expression of this potential. As genetic tools continue to advance and our understanding of ECB biosynthesis deepens, further improvements in titre and productivity are anticipated, ultimately enhancing the commercial viability of this important antifungal precursor and expanding patient access to this critical medication.

References

- 1. Echinocandins: structural diversity, biosynthesis, and ... [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression screening and cell factory engineering for enhancing... [microbialcellfactories.biomedcentral.com]

- 3. [Construction and fermentation regulation of strains with high yields of...] [pubmed.ncbi.nlm.nih.gov]

- 4. Kun Niu | Zhejiang University of Technology | 18 Publications [scispace.com]

- 5. Optimization of fermentation conditions to increase the ... [pmc.ncbi.nlm.nih.gov]

- 6. Improving the fermentation medium for this compound ... [sciencedirect.com]

- 7. Production and fermentation characteristics of antifungal ... [sciencedirect.com]

- 8. a novel method for the production of this compound nucleus [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Methyl Oleate Feeding Strategy for Enhanced Echinocandin B Production

Introduction and Background

Echinocandin B (ECB) serves as the crucial precursor for the semisynthetic antifungal drug Anidulafungin, which demonstrates superior efficacy against invasive fungal infections, particularly Candida and Aspergillus species. The clinical importance of ECB has intensified in recent years due to the increased incidence of secondary fungal infections associated with viral respiratory diseases, including COVID-19. ECB belongs to the lipopeptide class of antifungals that function by noncompetitively inhibiting β-(1,3)-glucan synthesis, an essential component of fungal cell walls. Despite its clinical significance, industrial production of ECB faces challenges related to low titers and high manufacturing costs, necessitating the development of enhanced fermentation strategies [1].

Traditional approaches to improve ECB production have primarily relied on mutagenesis breeding and extensive fermentation optimization, which have yielded ECB concentrations ranging from 1.5 g/L to 2.1 g/L in bioreactor settings. However, resulting mutants often exhibit genetic instability, and the fundamental mechanisms driving production enhancement remain poorly understood [1]. Recent advances in metabolic engineering and fermentation science have revealed that specific carbon sources significantly influence ECB biosynthesis, with methyl oleate emerging as a particularly effective supplement that substantially enhances production titers.

The biological significance of methyl oleate in ECB biosynthesis extends beyond its role as a simple carbon source. Experimental evidence indicates that methyl oleate influences both the central metabolic pathways and the regulatory mechanisms governing the expression of genes within the ani biosynthetic gene cluster (BGC). This cluster encompasses 13 genes encoding enzymes responsible for nonproteinogenic amino acid precursor synthesis, nonribosomal peptide assembly, and hexapeptide modification [1]. Understanding the multifaceted role of methyl oleate provides a scientific foundation for developing optimized feeding strategies that maximize ECB production while maintaining process reliability and scalability.

Experimental Protocols

Methyl Oleate Feeding Strategy

The implementation of an effective methyl oleate feeding strategy requires careful attention to medium composition, addition timing, and concentration optimization. The following protocol has been experimentally validated to enhance ECB production in Aspergillus nidulans systems:

Basal Medium Composition: Prepare a defined glucose minimal medium (GMM) containing per liter: 10 g glucose, 10 mM ammonium tartrate, 0.52 g KCl, 0.52 g MgSO₄·7H₂O, 1.52 g KH₂PO₄, and 1 mL trace element solution. The trace element solution should contain (per 100 mL): 2.20 g ZnSO₄·7H₂O, 1.10 g H₃BO₃, 0.50 g MnCl₂·4H₂O, 0.16 g FeSO₄·7H₂O, 0.16 g CoCl₂·5H₂O, 0.16 g CuSO₄·5H₂O, 0.11 g (NH₄)₆Mo₇O₂₄·4H₂O, and 5.00 g Na₄EDTA [1].

Methyl Oleate Supplementation: Add filter-sterilized methyl oleate to achieve a final concentration of 15-20 g/L at the beginning of the fermentation process. This concentration has been demonstrated to provide optimal ECB production enhancement while avoiding potential inhibitory effects [2].

Cultural Conditions: Inoculate spores into liquid GMM medium and incubate at 30°C for 5-7 days with continuous agitation at 200 rpm. Maintain pH at 6.5 throughout the fermentation process to support fungal growth and secondary metabolite production [1].

Fed-Batch Supplementation: For extended fermentations exceeding 120 hours, implement a feeding strategy with pulse additions of 5 g/L methyl oleate at 72-hour intervals to maintain optimal carbon source availability without causing carbon catabolite repression [2].

Analytical Monitoring: Monitor ECB production regularly using high-performance liquid chromatography (HPLC). Additionally, track intracellular L-threonine concentrations, as methyl oleate has been shown to increase intracellular L-threonine levels approximately 2.5-fold compared to alternative carbon sources like mannitol [3].

Combined Microparticle-Enhanced Cultivation

The integration of microparticle-enhanced cultivation (MPEC) with methyl oleate supplementation has demonstrated synergistic effects on ECB production. The combined protocol is as follows:

Microparticle Selection: Use talcum powder (magnesium silicate) with an average particle diameter of 45 μm as the microparticle additive. Alternative microparticles including aluminum oxide and titanium dioxide may be evaluated, but talcum has shown superior results for ECB fermentation [2].

Addition Protocol: Add talcum powder to the fermentation medium at a concentration of 20 g/L simultaneously with methyl oleate supplementation. The microparticles function to control mycelial morphology, promoting the formation of compact pellets that enhance oxygen and nutrient transfer while reducing broth viscosity [2].

Morphological Optimization: The combination of methyl oleate and talcum powder specifically promotes the development of a pellet-type mycelial morphology, which has been correlated with significantly improved ECB titers compared to filamentous forms. This morphology optimization is particularly beneficial for secondary metabolite production like ECB [2].

Process Scaling: For bioreactor scale-up, maintain constant shear force conditions when implementing the MPEC strategy to ensure consistent morphological effects across different fermentation volumes.

Table 1: Comprehensive Methyl Oleate Feeding Protocol Parameters

| Parameter | Optimal Value | Purpose | Notes |

|---|---|---|---|

| Initial Methyl Oleate Concentration | 15-20 g/L | Primary carbon source | Higher concentrations may inhibit growth |

| Supplementation Timing | 0 hour (initial) + 72-hour intervals | Maintain carbon availability | Critical for fed-batch processes |

| Methyl Oleate Purity | >95% | Ensure consistent results | Filter-sterilize before addition |

| Incubation Temperature | 30°C | Optimal for A. nidulans | Deviation ±2°C affects yield |

| pH Control | 6.5 | Maximize ECB production | Strict control essential |

| Talcum Powder Concentration | 20 g/L | Morphology control | 45 μm particle size optimal |

| Fermentation Duration | 168 hours | Maximum titer achievement | ECB production peaks at 168h |

Analytical Methods and Assessment

Accurate monitoring and evaluation are essential for assessing the effectiveness of the methyl oleate feeding strategy:

ECB Quantification: Employ HPLC with a C18 reverse-phase column and UV detection at 210 nm for ECB quantification. The mobile phase should consist of acetonitrile-water with 0.1% trifluoroacetic acid using a gradient elution method [3].

Biomass Determination: Monitor fungal biomass through dry cell weight (DCW) measurements. The morphological characteristics should be visually assessed using microscopy to confirm the formation of pellet structures when implementing MPEC [2].

Intracellular Metabolite Analysis: Extract and analyze intracellular amino acids, particularly L-threonine, using liquid chromatography-mass spectrometry (LC-MS). Sample preparation should include rapid filtration of mycelia, immediate quenching in liquid nitrogen, and extraction using cold methanol [3].

Gene Expression Analysis: Evaluate transcription levels of key ECB biosynthetic genes (aniA, aniJ, and ecdA) using quantitative reverse transcription PCR (qRT-PCR). This analysis provides insights into the regulatory mechanisms influenced by methyl oleate supplementation [3].

Mechanistic Insights

Transcriptional Regulation

Methyl oleate exerts significant influence on the transcriptional machinery governing ECB biosynthesis. Research has demonstrated that methyl oleate supplementation leads to the upregulation of critical genes within the ani biosynthetic gene cluster:

Rate-Limiting Enzyme Identification: Gene expression screening has identified AniA (a non-ribosomal peptide synthetase) and AniJ (a pathway-specific transcription factor) as crucial regulatory elements in ECB biosynthesis. Overexpression of aniA and aniJ has resulted in remarkable 30-fold increases in ECB production, highlighting their pivotal role in the biosynthetic pathway [1].

aniA Function: This gene encodes the central nonribosomal peptide synthetase (NRPS) responsible for assembling the hexapeptide core of ECB. Methyl oleate enhances the transcription of aniA, thereby increasing the abundance of this key biosynthetic enzyme [1].

aniJ Regulatory Role: Encodes a pathway-specific transcription factor that positively regulates the expression of multiple genes within the ani cluster. Methyl oleate supplementation activates AniJ, creating a positive feedback loop that amplifies the entire biosynthetic pathway [1].

ecdA Limitations: Research indicates that the transcription level of ecdA may serve as a primary restriction factor for ECB biosynthesis. While methyl oleate enhances the expression of many ani cluster genes, ecdA expression may remain suboptimal, suggesting a potential target for future genetic engineering approaches [3].

The following diagram illustrates the transcriptional regulation mechanism enhanced by methyl oleate:

> Figure 1: Methyl Oleate Transcriptional Regulation of ECB Biosynthesis. Methyl oleate activates key regulatory elements AniJ and AniA, which in turn enhance expression of the entire ani gene cluster, leading to significantly increased ECB production.

Metabolic and Morphological Effects

The enhancement of ECB production through methyl oleate supplementation involves complex metabolic interactions and morphological adaptations:

Intracellular Precursor Accumulation: Methyl oleate supplementation results in a dramatic increase in intracellular L-threonine concentration, reaching approximately 275 mg/L at 168 hours of fermentation. This represents a 2.5-fold enhancement compared to fermentations using conventional carbon sources like mannitol. Since L-threonine constitutes a fundamental building block of the ECB hexapeptide scaffold, its elevated intracellular availability directly supports enhanced ECB biosynthesis [3].

Paradox of Exogenous L-Threonine: Interestingly, despite the correlation between intracellular L-threonine accumulation and ECB production, exogenous addition of L-threonine to the fermentation medium does not significantly improve ECB titers. This suggests that methyl oleate influences internal metabolic routing rather than simply increasing substrate availability. The compound appears to modulate the flux distribution within central carbon metabolism, redirecting resources toward ECB precursor synthesis [3].

Morphological Engineering: The addition of methyl oleate, particularly when combined with talcum powder microparticles, promotes the formation of a pellet-type mycelial morphology. This compact fungal structure enhances metabolic efficiency by reducing broth viscosity, improving oxygen transfer rates, and facilitating nutrient diffusion to the cellular machinery. The morphological optimization directly correlates with significantly improved ECB production, demonstrating the interrelationship between physical structure and metabolic performance [2].

Dual-Phase Mechanism: Methyl oleate appears to operate through a dual-phase mechanism in ECB fermentation. Initially, it serves as an efficient carbon source that supports robust fungal growth and biomass accumulation. During the secondary metabolic phase, it functions as a regulatory signal that triggers the transcriptional activation of the ani biosynthetic gene cluster while simultaneously modulating central metabolism to redirect flux toward ECB precursor synthesis [2] [3].

Process Optimization and Outcomes

Performance Comparison

The implementation of methyl oleate feeding strategies has demonstrated substantial improvements in ECB production efficiency. The following table summarizes key performance metrics:

Table 2: Comprehensive Comparison of ECB Fermentation Strategies

| Fermentation Strategy | Max ECB Titer (mg/L) | Enhancement Factor | Key Parameters | References |

|---|---|---|---|---|

| Methyl Oleate Only | 2133 ± 50 | 2.0x vs. mannitol | 15-20 g/L methyl oleate | [2] |

| Methyl Oleate + Talcum MPEC | 3148 ± 100 | 2.9x vs. standard | 20 g/L talcum (45 μm) + methyl oleate | [2] |

| Genetic Engineering + Methyl Oleate | ~1500 | ~30x vs. parent strain | aniA and aniJ overexpression | [1] |

| Conventional Carbon Sources | 1000-1200 | Baseline | Mannitol or glucose | [3] |

| Mutation Breeding | 1500-2100 | 1.5-2.1x vs. wild type | Traditional mutagenesis | [1] |

Combined Strategy Workflow

The most effective approach for enhanced ECB production involves integrating methyl oleate supplementation with microparticle-enhanced cultivation and genetic strain improvement. The following diagram illustrates the comprehensive workflow:

> Figure 2: Integrated Workflow for Enhanced ECB Production. The optimized process combines engineered strains with methyl oleate supplementation and microparticle-enhanced cultivation, resulting in significantly improved ECB titers.

Practical Implementation and Troubleshooting

Implementation Guidelines

Successful implementation of methyl oleate feeding strategies requires attention to several critical factors:

Strain Selection and Development: While wild-type Aspergillus nidulans NRRL8112 responds favorably to methyl oleate supplementation, maximum production yields are achieved using genetically engineered strains. Implement CRISPR-base-editing tools specifically developed for A. nidulans to simultaneously inactivate the nkuA gene (improving homologous recombination efficiency) and two marker genes (pryoA and riboB). Subsequently, engineer strains for overexpression of aniA and aniJ, which have demonstrated synergistic effects with methyl oleate supplementation, resulting in up to 30-fold increases in ECB production compared to the parent strain [1].

Process Scale-Up Considerations: When transitioning from laboratory to industrial scale, maintain consistent mixing efficiency and oxygen transfer rates (kLa) to ensure the uniform distribution of methyl oleate and talcum powder microparticles. Implement dedicated feeding lines for methyl oleate to prevent adhesion to vessel surfaces and ensure accurate delivery. For large-scale operations, employ statistical experimental design methodologies to optimize the interaction between multiple parameters, including methyl oleate concentration, talcum powder loading, and aeration rates [2].

Temporal Optimization: The timing of methyl oleate addition significantly influences ECB yields. Implement a staged feeding approach with initial addition at inoculation followed by supplemental pulses at 72-hour intervals. This strategy maintains optimal methyl oleate concentrations throughout the fermentation while preventing potential inhibitory effects associated with single-batch addition at high concentrations. Monitoring dissolved oxygen levels can provide valuable insights for determining optimal feeding times, as oxygen consumption rates correlate with metabolic activity [2] [3].

Troubleshooting and Optimization

Common challenges and recommended solutions for methyl oleate-enhanced ECB fermentation:

Inadequate ECB Yields: If ECB production falls below expected levels, verify the purity of methyl oleate source, as impurities can significantly impact effectiveness. Assess the expression levels of key biosynthetic genes (aniA, aniJ, and ecdA) via qRT-PCR to identify potential transcriptional limitations. Additionally, evaluate intracellular L-threonine concentrations to confirm precursor availability [3].

Morphological Issues: If the desired pellet morphology fails to develop despite talcum powder addition, characterize the particle size distribution of the talcum powder, ensuring the dominant fraction is approximately 45 μm. Evaluate shear force conditions in the bioreactor, as excessive agitation can disrupt pellet formation, while insufficient mixing causes sedimentation and heterogeneity [2].

Process Consistency Challenges: For addressing batch-to-batch variability, implement rigorous standard operating procedures for preparing methyl oleate and talcum powder suspensions. Establish quality control checkpoints for raw materials and monitor key fermentation parameters (pH, dissolved oxygen, temperature) with increased frequency. Conduct regular microscopic examination of mycelial morphology throughout the fermentation process to identify deviations from optimal pellet structures at early stages [2] [3].

Foaming and Viscosity Problems: The combination of methyl oleate and fungal biomass can increase foaming tendencies. Implement controlled additions of antifoaming agents compatible with the biological system, taking care to minimize potential impacts on oxygen transfer. The inclusion of talcum powder typically reduces broth viscosity, but if viscosity increases are observed, verify microparticle concentration and distribution [2].

Conclusion

The implementation of methyl oleate feeding strategies represents a significant advancement in the industrial production of this compound, addressing critical limitations of traditional fermentation approaches. When properly integrated with microparticle-enhanced cultivation and targeted genetic engineering, this approach enables remarkable enhancements in ECB titers, reaching concentrations exceeding 3,100 mg/L in optimized conditions. The multifaceted mechanism of methyl oleate, functioning simultaneously as an efficient carbon source, transcriptional regulator, and morphological modulator, underscores its unique value in ECB fermentation processes.

Future development efforts should focus on further elucidating the molecular signaling pathways through which methyl oleate influences gene expression in the ani biosynthetic cluster. Additionally, research should explore synergistic combinations of methyl oleate with other lipid-based inducters and advanced morphological engineering techniques. The integration of systems biology approaches with bioprocess optimization promises to unlock further improvements in ECB productivity, potentially contributing to reduced manufacturing costs and enhanced accessibility of this critically important antifungal medication.

References

Application Notes: Genetic Engineering of an Echinocandin B-Producing Strain

Introduction and Background

Echinocandin B (ECB) is a critical cyclic lipopeptide and the key precursor for the synthesis of the antifungal drug Anidulafungin. Its production in the native filamentous fungus Aspergillus nidulans NRRL8112 is inherently low, and traditional strain improvement methods like mutagenesis have led to genetically unstable strains with unclear enhancement mechanisms [1]. The biosynthesis of ECB is governed by the ani gene cluster, but the rate-limiting steps and regulatory mechanisms have remained largely unknown, hindering rational strain design [1]. These application notes describe a systematic approach utilizing advanced genetic tools to overcome these limitations, leading to the development of a high-yielding ECB production strain.

Establishing a Genetic Manipulation System in A. nidulans

A significant barrier to engineering wild-type A. nidulans NRRL8112 is the dominance of the non-homologous end joining (NHEJ) DNA repair pathway, which makes precise genetic edits difficult. The first crucial step is to disrupt this pathway to enhance Homologous Recombination (HR) efficiency.

Key Genetic Tool: A CRISPR-nCas9-based Cytosine Base Editor (CBE) was deployed for multiplexed genome editing. This tool was used to simultaneously inactivate three genes:

nkuA: A key gene in the NHEJ pathway. Its inactivation drastically improves HR efficiency [1].pryoAandriboB: These genes serve as auxotrophic markers, creating strains that require specific nutrients (pyridoxine and riboflavin, respectively) for selection in subsequent transformations [1].

Identification of Rate-Limiting Genes via Expression Screening

With an efficient HR system established, a high-throughput method for gene screening was implemented to identify targets for overexpression.

Key Methodology: An in-vivo plasmid assembly toolbox was harnessed. This method involves co-transforming A. nidulans with two DNA fragments: one containing a half-AMA1 replicon and a selection marker, and the other containing a gene expression cassette for a target ani gene. The fungus's own cellular machinery assembles these into a functional plasmid, allowing for rapid testing of all 12 genes in the ani cluster [1].

Screening Results: This systematic approach identified two key targets:

aniA: Codes for the nonribosomal peptide synthetase (NRPS), the core enzyme that assembles the ECB hexapeptide backbone.aniJ: A pathway-specific transcription factor that positively regulates the expression of the entire ani gene cluster [1].

Overexpression of aniA and aniJ, individually and in combination, led to significant step-wise increases in ECB production, confirming their role as bottlenecks in the biosynthetic pathway.

Summary of Strain Performance

The table below summarizes the quantitative outcomes of the genetic engineering steps, culminating in a high-production strain suitable for scaled-up fermentation.

Table 1: ECB Production Performance of Engineered A. nidulans Strains

| Strain Description | Genetic Modification | ECB Titer (Shake Flask) | ECB Titer (5-L Fed-Batch Fermenter) | Fold Increase vs. Parent |

|---|---|---|---|---|

| Parent Strain | Wild-type A. nidulans NRRL8112 | Not specified (Baseline) | ~0.05 g/L* | 1x (Baseline) |

OE::aniA |

Overexpression of NRPS gene aniA |

215 mg/L | Not specified | Significant |

OE::aniJ |

Overexpression of transcription factor aniJ |

165 mg/L | Not specified | Significant |

OE::aniA-aniJ |

Combined overexpression of aniA and aniJ |

485 mg/L | Not specified | Significant |

| Final Engineered Strain | nkuAΔ + OE::aniA-aniJ |

~500 mg/L | ~1.5 g/L | ~30x |

*Estimated from the reported 30-fold increase in the final engineered strain [1].

Experimental Workflow and Pathway Diagram

The following diagram summarizes the logical workflow of the strain engineering process, from tool development to final high-titer fermentation.

Detailed Experimental Protocols

Protocol 1: CRISPR-Mediated Multiplex Gene Knockout in A. nidulans

Objective: To simultaneously disrupt nkuA, pryoA, and riboB genes in A. nidulans NRRL8112 using a CRISPR-base-editing system.

Materials:

- Plasmid: pYTH-CBE-NPRm, expressing both the cytosine base editor and a tRNA-sgRNA array targeting

nkuA,pryoA, andriboB. - Strain: A. nidulans NRRL8112 spores.

- Media: Glucose Minimal Medium (GMM), with and without riboflavin (2.5 mg/L) and pyridoxine (0.5 mg/L). Add hygromycin B (100 µg/mL) for selection.

Procedure:

- Fungal Cultivation: Inoculate A. nidulans spores in liquid GMM and incubate at 30°C with shaking for 5 days to generate fresh spores.

- Protoplast Preparation: Harvest spores and create protoplasts using a lytic enzyme mixture.

- Transformation: Mix 5-10 µg of the pYTH-CBE-NPRm plasmid with the protoplasts. Perform Polyethylene Glycol (PEG)-mediated transformation.

- Selection and Screening: Plate the transformation mixture on GMM agar containing hygromycin B. Incubate at 30°C for 3-5 days until transformant colonies appear.

- Verification: Pick hygromycin-resistant colonies and patch onto selective GMM plates lacking riboflavin or pyridoxine to confirm auxotrophy. Verify gene edits via colony PCR and Sanger sequencing.

Protocol 2: In-vivo Plasmid Assembly for Gene Expression Screening

Objective: To rapidly construct and test overexpression plasmids for genes within the ani cluster directly in A. nidulans.

Materials:

- DNA Fragments:

- Fragment A:

half-AMA1-hygR-Ptef1(AMA1 replicon, hygromycin resistance, strongtef1promoter). - Fragment B: Gene expression cassette for a target

anigene (amplified from genomic DNA).

- Fragment A:

- Strain: The engineered A. nidulans strain with

nkuAknockout from Protocol 1.

Procedure:

- PCR Amplification: Generate Fragment A and Fragment B (for each

anigene) via PCR, ensuring 50 bp homologous overlaps between them. - Co-transformation: Co-transform 2-3 µg of each fragment into the

nkuAΔ strain using the protoplast transformation method described in Protocol 1. - Selection: Plate transformed protoplasts on GMM agar with hygromycin B. The fungus will assemble the two fragments into a complete, self-replicating plasmid via homologous recombination.

- Analysis: Select resistant colonies and analyze ECB production using HPLC to identify hits.

Protocol 3: Genomic Integration of Strong Promoters

Objective: To stably integrate a strong constitutive promoter (Ptef1) upstream of the aniA and aniJ genes in the chromosome.

Materials:

- DNA Fragment: A linear fusion PCR product containing:

Ptef1 promoter-riboB marker- flanking sequences homologous to the target locus. - Strain: The high-HR-efficiency

nkuAΔ strain.

Procedure:

- Fragment Construction: Assemble the transformation DNA fragment using fusion PCR. The final product should have the structure:

5' Homology Arm - Ptef1 - riboB - 3' Homology Arm. - Transformation: Transform 5-10 µg of the purified linear DNA fragment into the

nkuAΔ strain via PEG-mediated protoplast transformation. - Selection: Plate transformed protoplasts on GMM agar without riboflavin to select for

riboBprototrophy. - Confirmation: Screen riboflavin-prototrophic colonies by colony PCR to verify correct promoter integration at the target genomic locus.

References

Comprehensive Application Notes and Protocols for High-Yield Fed-Batch Fermentation in Engineered Microbes

Introduction to Fed-Batch Fermentation

Fed-batch fermentation is a advanced bioprocessing technique where nutrients (substrates) are added to the bioreactor during the fermentation process, while no culture broth is removed until the end of the run. This method stands in contrast to simple batch fermentation, where all nutrients are added at the beginning. The core principle of fed-batch operation is to control the growth rate and metabolic activity of microorganisms by strategically supplying limiting substrates. This approach allows researchers to overcome common issues such as substrate inhibition (where high initial substrate concentrations inhibit microbial growth) and catabolite repression, thereby extending the productive phase of the culture and achieving significantly higher cell densities and product yields [1].

The versatility of fed-batch fermentation makes it particularly suitable for the production of a wide range of bioproducts, including recombinant proteins, antibiotics, amino acids, vitamins, and other valuable metabolites [1]. For instance, in the production of penicillin, fed-batch fermentation allows for the continuous addition of essential nutrients, extending the synthesis period and improving final yield. The same principles can be applied to high-yield production of Vitamin B12 and other complex molecules in engineered strains of E. coli or other industrial workhorses [2].

Key Advantages and Rationale for Fed-Batch Systems

The strategic implementation of fed-batch fermentation offers several distinct advantages over traditional batch processes, which are summarized in the table below.

Table 1: Comparison of Fed-Batch Fermentation with Traditional Batch Fermentation

| Aspect | Fed-Batch Fermentation | Traditional Batch Fermentation |

|---|---|---|

| Product Concentration & Yield | Higher. Maintains optimal substrate concentration for prolonged growth and metabolism. | Lower. High initial substrate can inhibit microorganisms, limiting product synthesis. |

| Substrate Inhibition | Minimized. Controlled addition keeps substrate concentration low, preventing inhibition. | More pronounced. A single, high-dose addition can inhibit growth and metabolism. |

| Process Control | More precise. Feeding strategy can be flexibly adjusted based on real-time metabolic needs. | Less precise. Conditions are relatively fixed, making flexible adjustments difficult. |

| Fermentation Cycle | Longer. Continuous nutrient addition extends the growth and productive metabolic phases. | Shorter. Depletion of nutrients often leads to a premature end of fermentation. |

| Equipment Utilization | Higher. Multiple feeding cycles can be performed in the same equipment, reducing costs. | Lower. Requires frequent medium changes and cleaning, lowering utilization. |

Beyond these general advantages, fed-batch systems are indispensable for metabolically engineered strains. These strains are often designed to divert resources towards the production of a target compound like Vitamin B12, which may place a significant metabolic burden on the cell. A well-designed fed-batch process can manage this burden by carefully controlling the availability of carbon and energy sources, thereby preventing the accumulation of toxic intermediates and maximizing the flux through the engineered pathway [2] [1].

Experimental Protocol for High-Yield Fed-Batch Fermentation

This protocol provides a detailed methodology for a laboratory-scale fed-batch fermentation process, suitable for producing high-value compounds like Vitamin B12 in engineered E. coli. The protocol is divided into three main phases: preparation, fermentation, and harvest.

Phase 1: Pre-Fermentation Preparation

1. Medium Preparation:

- Seed Medium: Prepare a standard rich medium (e.g., LB or 2xYT) for seed train development.

- Fermentation Basal Medium: Design a defined medium containing essential minerals, salts, trace elements, and a nitrogen source. The carbon source (e.g., glucose or glycerol) for the initial batch phase should be included at a concentration that supports initial growth without causing inhibition (typically 10-20 g/L).

- Feed Medium: Prepare a concentrated nutrient solution for feeding. This typically contains a high concentration of the carbon source (e.g., 400-500 g/L glucose), along with other key nutrients like nitrogen, phosphorus, and specific precursors if required. For Vitamin B12 production, ensure the feed includes a bioavailable cobalt source, as cobalt is a central atom in the cobalamin structure [2].

2. Seed Culture:

- Inoculate a single colony of the engineered production strain (e.g., an E. coli strain with a heterologous Vitamin B12 pathway [2]) into a flask containing seed medium.

- Incubate overnight with shaking at the appropriate temperature (e.g., 37°C).

- Use this primary seed to inoculate a larger volume of seed medium in a shake flask to generate a secondary seed culture. Grow to mid-exponential phase (OD₆₀₀ ~2-5). This ensures cells are actively growing and robust at the time of inoculation.

3. Bioreactor Setup:

- Clean and sterilize the bioreactor and all associated equipment (sensors, tubing, etc.) via autoclaving or in-situ steam sterilization.

- Calibrate all integrated sensors (pH, dissolved oxygen (DO), and temperature probes) prior to sterilization.

- Add the pre-sterilized basal medium to the bioreactor.

Phase 2: Fermentation Execution

1. Fermentation Initiation:

- Transfer the sterile basal medium to the bioreactor and set initial operating conditions: temperature (e.g., 30-37°C), agitation (e.g., 200-500 rpm), aeration (e.g., 0.5-1.5 vvm), and pH (e.g., 6.8-7.2, controlled with ammonia water and acid/base).

- Inoculate the bioreactor with the prepared seed culture to an initial OD₆₀₀ of ~0.1.

2. Batch Phase:

- Allow the cells to grow in the initial batch medium. Monitor OD, DO, and pH closely.

- The end of the batch phase is signaled by a sharp rise in the dissolved oxygen level (the DO spike), indicating that the initial carbon source has been depleted.

3. Fed-Batch Phase:

- Immediately upon observing the DO spike, initiate the feed addition. Several feeding strategies can be employed:

- Pre-defined Exponential Feed: The feed rate is increased exponentially according to a model to maintain a specific growth rate.

- DO-Stat: The feed is added in pulses triggered by a rise in DO above a setpoint.

- pH-Stat: The feed is added in response to changes in pH caused by substrate consumption.

- For metabolic engineered pathways, it is often critical to maintain a low specific growth rate (e.g., μ = 0.10-0.15 h⁻¹) during the production phase to optimally channel resources towards the product and avoid byproduct formation [2].

- Continuously monitor and record process parameters (temperature, pH, DO, agitation, off-gas composition).

4. Process Monitoring and Sampling:

- Take periodic samples (e.g., every 2-4 hours) to analyze:

- Cell Density: Optical density (OD₆₀₀) or dry cell weight (DCW).

- Substrate Concentration: Glucose or other carbon source concentration.

- Product Concentration: For Vitamin B12, use HPLC or LC-MS analysis for quantification [2].

- Byproduct Concentration: (e.g., organic acids) to monitor metabolic health.

The following diagram illustrates the logical decision-making process during the fed-batch phase.

Diagram 1: Fed-batch process control logic

Phase 3: Harvest and Analysis

1. Fermentation Termination:

- End the fermentation based on pre-determined criteria such as a decline in product synthesis rate, a significant drop in DO consumption indicating loss of viability, or after a set fermentation time.

- Stop feeding and agitation/aeration. Cool the bioreactor if necessary.

2. Product Harvesting:

- For an intracellular product like Vitamin B12, harvest the high cell density culture by continuous centrifugation.

- For extracellular products, separate the cells from the broth via centrifugation or filtration first.

- Process the cell pellet or supernatant further according to the product-specific downstream processing protocol (e.g., cell lysis, extraction, purification).

Metabolic Engineering and Pathway Optimization

Achieving high yields of complex molecules like Vitamin B12 requires sophisticated metabolic engineering to construct and optimize the biosynthetic pathway in a suitable host like E. coli.

1. Pathway Construction:

- Vitamin B12 biosynthesis requires approximately 30 genes [2]. A successful strategy involves breaking down the pathway into functional modules and expressing them on separate plasmids or integrating them into the genome.

- As demonstrated by [2], a functional pathway in E. coli can be assembled from genes sourced from multiple organisms (Rhodobacter capsulatus, Brucella melitensis, Sinorhizobium meliloti, etc.). The modules include:

- Module 1: Converts uroporphyrinogen III (Uro III) to hydrogenobyrinic acid (HBA).

- Module 2: Amidates HBA and inserts cobalt to produce co(II)byrinic acid a,c-diamide (CBAD).

- Module 3: Cobalt transport proteins (CbiM,N,Q,O) for efficient cobalt uptake [2].

- Module 4: Synthesizes adenosylcobinamide phosphate (AdoCbi-P) from CBAD and L-threonine.

- Module 5: Converts AdoCbi-P to the final product, adenosylcobalamin (AdoCbl, Vitamin B12), using the host's salvage pathway enzymes.

- Module 6: Boosts precursor supply (Uro III) by overexpressing hem genes (HemB, HemC, HemD, HemO).

2. Optimization of Cofactor and Precursor Supply:

- The yield of the engineered pathway can be dramatically improved by augmenting the supply of key precursors. For example, the yield of Vitamin B12 was increased by 250-fold through metabolic engineering, part of which involved enhancing the precursor Uro III via Module 6 [2].

- Ensure efficient uptake of essential ions like cobalt by expressing heterologous transport systems [2].

The complex modular engineering strategy for a pathway like Vitamin B12 is visualized below.

Diagram 2: Modular metabolic pathway for vitamin B12 production

Process Optimization and Data Analysis

Optimizing a fed-batch process is an iterative procedure that involves tweaking both biological and process parameters. The table below summarizes key optimization targets and their expected impact.

Table 2: Key Parameters for Fed-Batch Process Optimization and Their Impact on Yield

| Parameter | Optimization Goal | Impact on Process & Yield |

|---|---|---|

| Feed Composition | Balance C:N:P ratio; include specific precursors (e.g., Cobalt). | Precesor-directed feeding can channel metabolism towards the target product and avoid waste. Cobalt addition is essential for B12 synthesis [2]. |

| Feeding Strategy | Maintain low, growth-rate-limiting substrate concentration. | Prevents overflow metabolism (e.g., acetate formation in E. coli) and extends production phase, directly increasing yield. |

| Induction Timing | Induce pathway expression at the correct growth phase (e.g., mid-exponential). | Synchronizes high metabolic capacity with resource availability, maximizing product formation. |

| Dissolved Oxygen (DO) | Maintain above a critical level (e.g., 20-30% saturation). | Vitamin B12 synthesis is an aerobic process [2]. Low DO can limit growth and productivity. |

| pH | Maintain optimal pH for the host and enzyme activity. | Drastic pH shifts can inhibit growth and damage proteins, reducing overall titer. |